((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride
CAS No.: 1573548-26-1
Cat. No.: VC13423423
Molecular Formula: C10H21ClN2
Molecular Weight: 204.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1573548-26-1 |
|---|---|
| Molecular Formula | C10H21ClN2 |
| Molecular Weight | 204.74 g/mol |
| IUPAC Name | [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H/t9-,10+;/m0./s1 |
| Standard InChI Key | LAGDTPPZKWZXDS-BAUSSPIASA-N |
| Isomeric SMILES | C1CCN2CCC[C@H]([C@H]2C1)CN.Cl |
| SMILES | C1CCN2CCCC(C2C1)CN.Cl |
| Canonical SMILES | C1CCN2CCCC(C2C1)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Stereochemical Features
The compound’s IUPAC name is [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine hydrochloride, reflecting its bicyclic quinolizidine core and amine functional group . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1573548-26-1 | |
| Molecular Formula | C₁₀H₂₁ClN₂ | |
| Molecular Weight | 204.74 g/mol | |
| Parent Compound (CID) | 6358779 | |
| SMILES | C1CCN2CCCC@HCN.Cl | |
| InChIKey | LAGDTPPZKWZXDS-BAUSSPIASA-N |
The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.
Spectral and Computational Data
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NMR: The parent amine’s ¹H and ¹³C NMR spectra confirm the quinolizidine framework and stereochemistry .
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X-ray Crystallography: Resolved structures of analogous compounds (e.g., lupinine derivatives) validate the bicyclic geometry and chair-chair conformation of the quinolizidine ring .
Synthesis and Derivative Development
Synthetic Pathways
The hydrochloride salt is synthesized via reductive amination of the parent amine with hydrochloric acid. Key steps include:
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Hydrogenation: Reduction of quinolizine precursors to yield the octahydroquinolizine core .
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Reductive Amination: Reaction with formaldehyde or aldehydes to introduce the methanamine group.
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Salt Formation: Treatment with HCl to precipitate the hydrochloride salt .
Structural Modifications
Derivatives such as 1,2,3-triazole-containing analogs exhibit enhanced antiviral activity. For example, Cu(I)-catalyzed 1,3-dipolar cycloaddition introduces aryl or benzoyloxy substituents at the triazole’s C-4 position, improving binding to viral proteins .
| Hazard Statement | Risk Mitigation | Source |
|---|---|---|
| H315: Skin irritation | Use gloves and protective clothing | |
| H319: Serious eye irritation | Employ eye protection |
The compound is classified for research use only, with no human or veterinary applications .
Biological Activity and Applications
Neurological Applications
Structural similarities to lupinine alkaloids suggest potential for modulating nicotinic acetylcholine receptors (nAChRs) or serotonin transporters, though direct evidence remains exploratory .
Comparative Analysis with Analogues
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